2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17976153
Molecular Formula: C14H17BCl2O2
Molecular Weight: 299.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BCl2O2 |
|---|---|
| Molecular Weight | 299.0 g/mol |
| IUPAC Name | 2-[1-(3,4-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H17BCl2O2/c1-9(10-6-7-11(16)12(17)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3 |
| Standard InChI Key | VZSNQRFRGXTWMC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=C(C=C2)Cl)Cl |
Introduction
2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized boronic acid derivative widely utilized in synthetic organic chemistry. Its unique molecular structure and reactivity make it a valuable compound in various chemical transformations and industrial applications.
Chemical Identity:
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Molecular Formula: C15H18BCl2O2
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Molecular Weight: 310.02 g/mol
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CAS Number: 75927-49-0
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IUPAC Name: 2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Structural Features
The compound consists of:
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A dioxaborolane ring, which is a cyclic boronic ester.
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A vinyl group attached to the boron atom.
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A dichlorophenyl moiety, contributing to its electron-withdrawing properties and reactivity.
Table 1: Key Structural Data
| Feature | Description |
|---|---|
| Functional Groups | Boronic ester, vinyl group |
| Substituents | 3,4-dichlorophenyl |
| Bonding Characteristics | Conjugated system with vinyl group |
Synthesis
The synthesis of this compound typically involves multi-step reactions under controlled conditions. The general process includes:
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Preparation of Pinacol Boronic Esters: Reacting boronic acid with pinacol in the presence of an acid catalyst.
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Vinylation Reaction: Introducing the vinyl group through coupling reactions.
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Substitution with Dichlorophenyl Group: Achieved via palladium-catalyzed cross-coupling reactions.
Reaction Conditions:
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)
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Solvents: Toluene or tetrahydrofuran (THF)
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Temperature Range: 50–100°C
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Yield Optimization: Requires precise control of reaction time and stoichiometry.
Mechanism of Action:
The boronic ester group facilitates nucleophilic attack during cross-coupling reactions, while the dichlorophenyl moiety enhances reaction selectivity by stabilizing intermediates.
Applications
This compound finds extensive applications in:
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Pharmaceutical Synthesis:
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Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
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Facilitates the formation of complex molecular frameworks.
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Material Science:
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Utilized in the development of advanced polymers and electronic materials.
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Agrochemical Industry:
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Serves as a precursor for bioactive compounds.
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Table 3: Applications Overview
| Field | Specific Use |
|---|---|
| Medicinal Chemistry | API synthesis |
| Organic Synthesis | Cross-coupling reactions |
| Material Science | Polymer precursors |
Safety and Handling
As with many boron-containing compounds, proper safety protocols must be followed:
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
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Precautionary Measures: Use personal protective equipment (PPE), including gloves and safety goggles.
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Storage Conditions: Store in a cool, dry place under inert gas to prevent degradation.
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